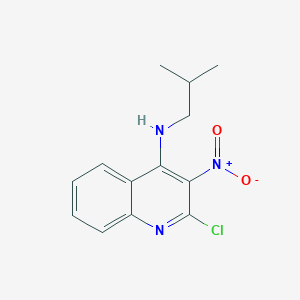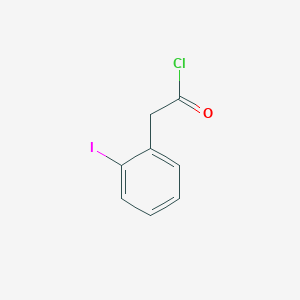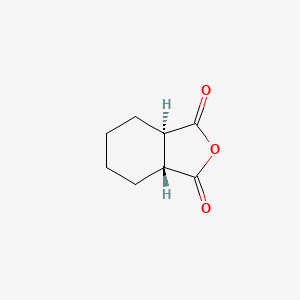![molecular formula C7H4ClN3O2 B1353810 6-Chloro-3-nitroimidazo[1,2-a]pyridine CAS No. 25045-84-5](/img/structure/B1353810.png)
6-Chloro-3-nitroimidazo[1,2-a]pyridine
説明
6-Chloro-3-nitroimidazo[1,2-a]pyridine is a synthetic molecule that belongs to the family of imidazopyridine compounds. It is an important chemical intermediate used in the preparation of a variety of pharmaceuticals, agrochemicals, and other organic compounds. It has a wide range of applications in both scientific research and industrial chemistry.
科学的研究の応用
Summary of the Application
“6-Chloro-3-nitroimidazo[1,2-a]pyridine” is being studied as a potential new antikinetoplastid series . Kinetoplastids are a group of flagellated protozoa responsible for neglected tropical diseases (NTDs) in mammals, including leishmaniases (Leishmania spp.) and sleeping sickness (Trypanosoma brucei) .
Methods of Application or Experimental Procedures
The compound was synthesized using conditions previously described by the research lab . The in vitro activity of this compound was evaluated against both the promastigote form of Leishmania donovani, the axenic amastigote form of Leishmania infantum and the trypomastigote blood stream form of Trypanosoma brucei brucei .
Results or Outcomes
The compound showed good activity against the trypomastigote blood stream form of T. b. brucei (EC 50 = 0.38 µM), but it showed poor solubility in both HepG2 (CC 50 > 7.8 µM) and L. infantum axenic amastigotes (EC 50 > 1.6 µM) culture media, associated with a loss of activity against the promastigote form of L. infantum (EC 50 > 15.6 µM) .
2. Structure-Activity Relationship Study
Summary of the Application
“6-Chloro-3-nitroimidazo[1,2-a]pyridine” is being studied as part of an ongoing antikinetoplastid structure–activity relationship study focused on positions 2 and 8 of the 3-nitroimidazo[1,2-a]pyridine scaffold .
Methods of Application or Experimental Procedures
The compound was synthesized using a previously reported synthetic route developed in the research lab . The in vitro cell viability of this compound was assessed on the HepG2 cell line, and its in vitro activity was evaluated against the promastigote form of L. donovani, the axenic amastigote form of L. infantum and the trypomastigote blood stream form of T. b. brucei .
Results or Outcomes
The compound showed low solubility in HepG2 culture medium (CC 50 > 7.8 µM), associated with weak activity against both the promastigote form of L. donovani (EC 50 = 8.8 µM), the axenic amastigote form of L. infantum (EC 50 = 9.7 µM) and the trypomastigote blood stream form of T. b. brucei (EC 50 = 12.8 µM) .
3. Scaffold-Hopping Research
Summary of the Application
As part of ongoing scaffold-hopping work on an antikinetoplastid 3-nitroimidazo[1,2-a]pyridine scaffold, “6-Chloro-3-nitroimidazo[1,2-a]pyridine” was explored as a potential new antikinetoplastid series .
Methods of Application or Experimental Procedures
The compound was synthesized using conditions previously described by the research lab . The in vitro activity of this compound was evaluated against both the promastigote form of Leishmania donovani, the axenic amastigote form of Leishmania infantum and the trypomastigote blood stream form of Trypanosoma brucei brucei .
Results or Outcomes
Despite good activity against the trypomastigote blood stream form of T. b. brucei (EC 50 = 0.38 µM), it showed poor solubility in both HepG2 (CC 50 > 7.8 µM) and L. infantum axenic amastigotes (EC 50 > 1.6 µM) culture media, associated with a loss of activity against the promastigote form of L. infantum (EC 50 > 15.6 µM) .
4. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties
Summary of the Application
An antileishmanial structure–activity relationship (SAR) study focused on positions 2 and 8 of the imidazo[1,2-a]pyridine ring was conducted through the synthesis of 22 new derivatives .
Methods of Application or Experimental Procedures
The compound was synthesized using a previously reported synthetic route developed in the research lab . The in vitro cell viability of this compound was assessed on the HepG2 cell line, and its in vitro activity was evaluated against the promastigote form of L. donovani, the axenic amastigote form of L. infantum and the trypomastigote blood stream form of T. b. brucei .
Results or Outcomes
The compound displayed low cytotoxicities on both HepG2 and THP1 cell lines (CC 50 > 100 µM) associated with a good activity against the intracellular amastigote stage of L. infantum (EC 50 = 3.7 µM versus 0.4 and 15.9 µM for miltefosine and fexinidazole, used as antileishmanial drug references) .
5. Scaffold-Hopping Research
Summary of the Application
As part of ongoing scaffold-hopping work on an antikinetoplastid 3-nitroimidazo[1,2-a]pyridine scaffold, “6-Chloro-3-nitroimidazo[1,2-a]pyridine” was explored as a potential new antikinetoplastid series .
Methods of Application or Experimental Procedures
The compound was synthesized using conditions previously described by the research lab . The in vitro activity of this compound was evaluated against both the promastigote form of Leishmania donovani, the axenic amastigote form of Leishmania infantum and the trypomastigote blood stream form of Trypanosoma brucei brucei .
Results or Outcomes
Despite good activity against the trypomastigote blood stream form of T. b. brucei (EC 50 = 0.38 µM), it showed poor solubility in both HepG2 (CC 50 > 7.8 µM) and L. infantum axenic amastigotes (EC 50 > 1.6 µM) culture media, associated with a loss of activity against the promastigote form of L. infantum (EC 50 > 15.6 µM) .
6. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties
Summary of the Application
An antileishmanial structure–activity relationship (SAR) study focused on positions 2 and 8 of the imidazo[1,2-a]pyridine ring was conducted through the synthesis of 22 new derivatives .
Methods of Application or Experimental Procedures
The compound was synthesized using a previously reported synthetic route developed in the research lab . The in vitro cell viability of this compound was assessed on the HepG2 cell line, and its in vitro activity was evaluated against the promastigote form of L. donovani, the axenic amastigote form of L. infantum and the trypomastigote blood stream form of T. b. brucei .
Results or Outcomes
The compound displayed low cytotoxicities on both HepG2 and THP1 cell lines (CC 50 > 100 µM) associated with a good activity against the intracellular amastigote stage of L. infantum (EC 50 = 3.7 µM versus 0.4 and 15.9 µM for miltefosine and fexinidazole, used as antileishmanial drug references) .
特性
IUPAC Name |
6-chloro-3-nitroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-1-2-6-9-3-7(11(12)13)10(6)4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQURVJZGGESQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50497865 | |
| Record name | 6-Chloro-3-nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50497865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-nitroimidazo[1,2-a]pyridine | |
CAS RN |
25045-84-5 | |
| Record name | 6-Chloro-3-nitroimidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25045-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-3-nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50497865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid](/img/structure/B1353733.png)

![Pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B1353750.png)
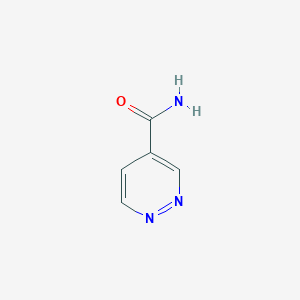
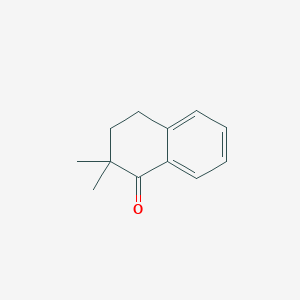

![3,6-Dibromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1353760.png)
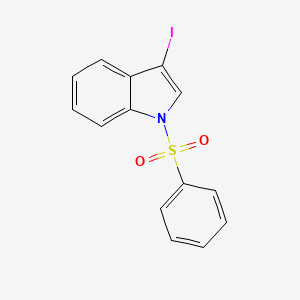

![2-[4-(Trifluoromethyl)phenyl]pyridine](/img/structure/B1353766.png)

